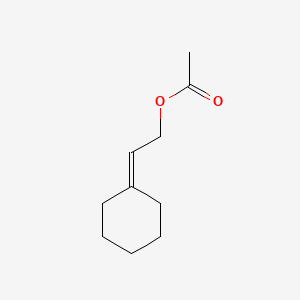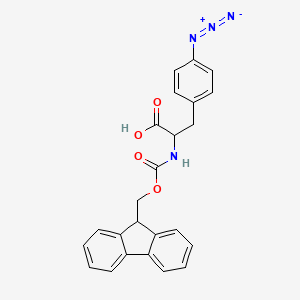
Fmoc-4-azido-D-Phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-N-Fmoc-D-phenylalanine is an unusual amino acid derivative used primarily in solid-phase peptide synthesis. The compound features an azido group attached to the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group. This structure makes it particularly useful for creating photoreactive affinity labels and other specialized peptides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-Fmoc-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Azido Group: The azido group is introduced by nitration of the phenyl ring followed by reduction to an amine and subsequent diazotization and azidation.
Industrial Production Methods
Industrial production of 4-Azido-N-Fmoc-D-phenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated solid-phase peptide synthesis (SPPS) techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-N-Fmoc-D-phenylalanine undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry with alkynes.
Common Reagents and Conditions
Reduction: Triphenylphosphine, water, and a suitable solvent like tetrahydrofuran.
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products
Reduction: The major product is the corresponding amine.
Substitution: The major product is a triazole derivative.
Wissenschaftliche Forschungsanwendungen
4-Azido-N-Fmoc-D-phenylalanine is widely used in scientific research for:
Peptide Synthesis: It is used in SPPS for creating photoreactive peptides that can be used as affinity labels.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful for labeling and tracking biomolecules.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Wirkmechanismus
The azido group in 4-Azido-N-Fmoc-D-phenylalanine can be converted to a reactive intermediate that forms covalent bonds with target molecules upon activation by light or chemical reagents. This makes it useful for creating photoreactive probes that can covalently label proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyano-N-Fmoc-D-phenylalanine
- 4-Iodo-N-Fmoc-D-phenylalanine
- 4-Trifluoromethyl-N-Fmoc-D-phenylalanine
- 4-Nitro-N-Fmoc-D-phenylalanine
Uniqueness
4-Azido-N-Fmoc-D-phenylalanine is unique due to its azido group, which provides versatility in bioorthogonal chemistry and photoreactive labeling. This sets it apart from other derivatives that may not have the same reactivity or applications .
Eigenschaften
Molekularformel |
C24H20N4O4 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30) |
InChI-Schlüssel |
FDDCQWPWXJJNFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


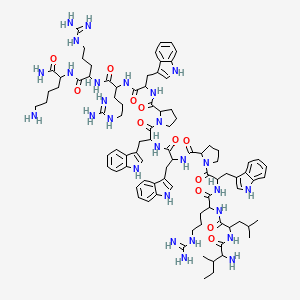
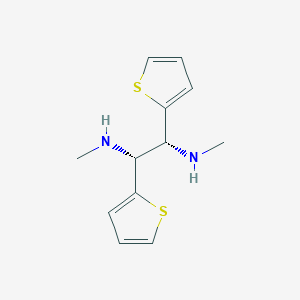
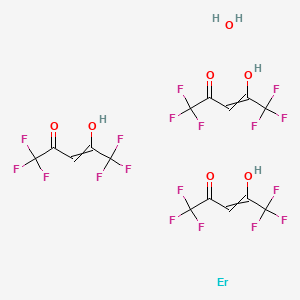
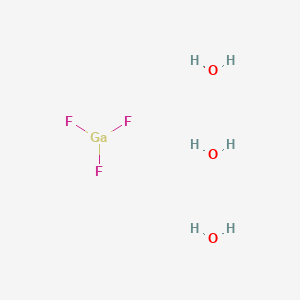
![N-{1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13394727.png)
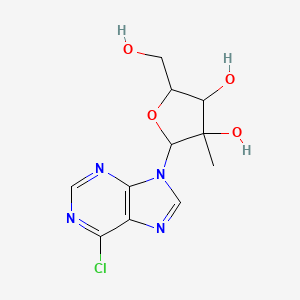
![6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13394740.png)
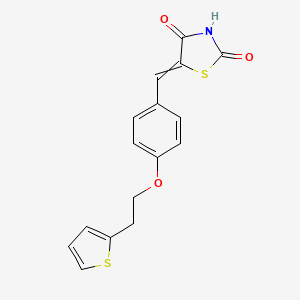
![1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B13394753.png)
![N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide](/img/structure/B13394759.png)
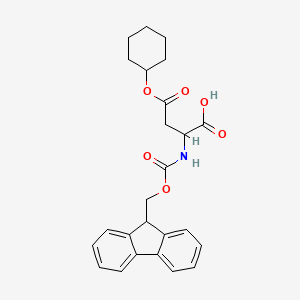
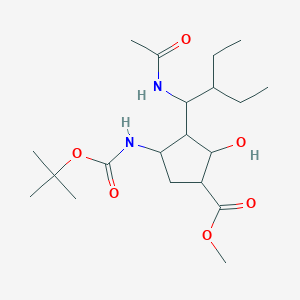
![2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13394770.png)
